



# Application Notes and Protocols: Lumazine Synthase as a Vaccine Delivery Platform

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Lumazine** synthase (LS), a highly conserved enzyme in the riboflavin biosynthesis pathway of bacteria, archaea, and plants, has emerged as a powerful and versatile platform for vaccine development.[1][2][3] This enzyme self-assembles into a highly stable, icosahedral nanoparticle composed of 60 identical subunits (a 60-mer), creating a scaffold with a diameter of approximately 16 nm.[4] The N- and C-termini of each subunit are exposed on the surface of the nanoparticle, allowing for the genetic fusion of antigens. This results in a high-density, repetitive display of the antigen, mimicking the surface of many viruses and pathogens.[5]

The multivalent presentation of antigens on the LS platform leads to enhanced immunogenicity through several mechanisms. The repetitive array of antigens efficiently cross-links B-cell receptors (BCRs), leading to robust B-cell activation and proliferation.[2][5] Furthermore, the particulate nature of the LS scaffold facilitates uptake by antigen-presenting cells (APCs), such as dendritic cells (DCs), promoting antigen processing and presentation to T-cells, thus stimulating both humoral and cellular immunity.[6][7] LS-based nanoparticles are also highly thermostable, a significant advantage for vaccine manufacturing and distribution.[3]

These application notes provide an overview of the use of **lumazine** synthase as a vaccine delivery platform, along with detailed protocols for the design, production, characterization, and immunological evaluation of LS-based nanoparticle vaccines.



## Data Presentation: Quantitative Summary of Lumazine Synthase Nanoparticle Characteristics and Immunogenicity

The following tables summarize key quantitative data from various studies utilizing the **lumazine** synthase platform for vaccine development.

Table 1: Biophysical Characterization of Lumazine Synthase Nanoparticles

| Construct | Antigen                         | Expression<br>System | Hydrodyna<br>mic<br>Diameter<br>(DLS) | Diameter<br>(TEM)               | Reference |
|-----------|---------------------------------|----------------------|---------------------------------------|---------------------------------|-----------|
| LS        | None<br>(Bacillus<br>anthracis) | E. coli              | 15.5 ± 0.19<br>nm                     | ~16 nm                          | [5]       |
| LS-PB10   | Ricin toxin B-cell epitope      | E. coli              | 17.5 - 18.5<br>nm                     | Not Reported                    | [5]       |
| S-2P-LuS  | SARS-CoV-2<br>Spike Protein     | Mammalian<br>Cells   | Not Reported                          | ~50 nm<br>(including<br>spikes) | [1]       |
| RBD-NP    | SARS-CoV-2<br>RBD               | Mammalian<br>Cells   | ~30 nm                                | Not Reported                    | [8]       |

Table 2: Immunogenicity of Lumazine Synthase-Based Vaccines in Mice



| Vaccine<br>Construct                     | Antigen                     | Adjuvant | Endpoint<br>IgG Titer        | Neutralizati<br>on Titer<br>(ID80) | Reference |
|------------------------------------------|-----------------------------|----------|------------------------------|------------------------------------|-----------|
| LS_PB10                                  | Ricin toxin B-cell epitope  | None     | Measurable<br>anti-ricin IgG | Not sufficient for protection      | [5]       |
| S-2P-LuS<br>(0.08 μg)                    | SARS-CoV-2<br>Spike Protein | SAS      | Not Reported                 | 305                                | [1]       |
| S-6P-LuS<br>(0.08 μg)                    | SARS-CoV-2<br>Spike Protein | SAS      | Not Reported                 | 204                                | [1]       |
| Recombinant<br>Spike Trimer<br>(0.08 µg) | SARS-CoV-2<br>Spike Protein | SAS      | Not Reported                 | <40                                | [1]       |

## **Experimental Protocols**

## Protocol 1: Design and Cloning of Lumazine Synthase-Antigen Fusion Constructs

This protocol describes the genetic fusion of a target antigen to the N- or C-terminus of the **lumazine** synthase gene.

#### 1. Materials:

- Plasmid vector for bacterial or mammalian expression (e.g., pET series for E. coli, pcDNA series for mammalian cells).
- Gene encoding the **lumazine** synthase (e.g., from Aquifex aeolicus or Bacillus subtilis).
- Gene encoding the antigen of interest.
- Restriction enzymes and T4 DNA ligase.
- PCR primers for amplification of the LS and antigen genes.
- DNA sequencing service.



### 2. Procedure:

- Primer Design: Design PCR primers to amplify the **lumazine** synthase and antigen genes.
  The primers should include appropriate restriction enzyme sites for cloning into the
  expression vector. For N-terminal fusion, the antigen gene should be cloned upstream of the
  LS gene. For C-terminal fusion, the antigen gene should be cloned downstream. Flexible
  linkers (e.g., (G4S)n) can be incorporated between the antigen and LS to improve protein
  folding and antigen presentation.
- PCR Amplification: Amplify the LS and antigen genes using high-fidelity DNA polymerase.
- Digestion and Ligation: Digest the PCR products and the expression vector with the chosen restriction enzymes. Ligate the digested antigen and LS fragments into the expression vector using T4 DNA ligase.
- Transformation: Transform the ligation product into competent E. coli for plasmid amplification.
- Sequence Verification: Isolate the plasmid DNA and verify the sequence of the fusion construct by DNA sequencing.

## Protocol 2: Expression and Purification of Lumazine Synthase Nanoparticles

This protocol provides a general method for the expression and purification of LS-antigen fusion proteins from E. coli.

#### 1. Materials:

- E. coli expression strain (e.g., BL21(DE3)).
- LB or Terrific Broth media.
- Isopropyl β-D-1-thiogalactopyranoside (IPTG).
- Lysis buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 10 mM imidazole, pH 8.0).



- Lysozyme, DNase I.
- Ni-NTA affinity chromatography column.
- Wash buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 20 mM imidazole, pH 8.0).
- Elution buffer (e.g., 50 mM Tris-HCl, 300 mM NaCl, 250 mM imidazole, pH 8.0).
- Size-exclusion chromatography (SEC) column.
- Phosphate-buffered saline (PBS).
- 2. Procedure:
- Expression:
  - 1. Transform the expression plasmid into E. coli BL21(DE3) cells.
  - 2. Inoculate a starter culture and grow overnight.
  - 3. Inoculate a larger culture with the starter culture and grow at 37°C until the OD600 reaches 0.6-0.8.
  - 4. Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM and incubate at 18-25°C for 16-24 hours.
- Purification:
  - 1. Harvest the cells by centrifugation.
  - 2. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization. Add lysozyme and DNase I to aid lysis.
  - 3. Clarify the lysate by centrifugation.
  - 4. Apply the supernatant to a Ni-NTA column pre-equilibrated with lysis buffer.
  - 5. Wash the column with wash buffer to remove unbound proteins.



- 6. Elute the His-tagged LS-antigen fusion protein with elution buffer.
- 7. Further purify the protein by size-exclusion chromatography using PBS as the mobile phase to isolate correctly assembled nanoparticles.
- 8. Analyze the purified protein by SDS-PAGE and Western blot to confirm purity and identity.

## Protocol 3: Characterization of Lumazine Synthase Nanoparticles

- 1. Transmission Electron Microscopy (TEM):
- Dilute the purified nanoparticles to a concentration of approximately 0.1 mg/mL in a suitable buffer (e.g., 10 mM HEPES, 150 mM NaCl, pH 7.0).[1]
- Apply a small drop of the sample to a glow-discharged carbon-coated copper grid for 15-60 seconds.
- · Remove excess sample with filter paper.
- Wash the grid with buffer.
- Stain the grid with a negative stain solution (e.g., 0.7-2% uranyl formate or uranyl acetate).
- Image the grid using a transmission electron microscope.[8]
- 2. Dynamic Light Scattering (DLS):
- Dilute the purified nanoparticles in a suitable buffer (e.g., PBS) to a concentration of 0.5-1.0 mg/mL.
- Filter the sample through a 0.22 µm filter to remove any large aggregates.
- Measure the hydrodynamic diameter and polydispersity index using a DLS instrument.

## Protocol 4: Immunological Evaluation of Lumazine Synthase Vaccines



### 1. Mouse Immunization:

- Use female BALB/c or C57BL/6 mice (6-8 weeks old).
- Dilute the purified LS-antigen nanoparticles in sterile PBS to the desired concentration.
- If using an adjuvant, mix the nanoparticle solution with the adjuvant according to the manufacturer's instructions.
- Immunize mice via a suitable route (e.g., intramuscular, subcutaneous, or intranasal). A typical prime-boost regimen involves immunizations on day 0 and day 21.
- Collect blood samples at various time points (e.g., pre-immunization, and 2 weeks after each immunization) to analyze the antibody response.
- 2. Enzyme-Linked Immunosorbent Assay (ELISA) for Antibody Titer:
- Coat a 96-well ELISA plate with the purified LS-antigen nanoparticle or the target antigen (e.g., 50-100 ng/well in PBS) and incubate overnight at 4°C.[1][9]
- Wash the plate with PBS containing 0.05% Tween 20 (PBST).
- Block the plate with a blocking buffer (e.g., 5% skim milk in PBST) for 1-2 hours at room temperature.[1][9]
- Serially dilute the mouse sera in blocking buffer and add to the wells. Incubate for 1-2 hours at room temperature.
- Wash the plate with PBST.
- Add a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-mouse IgG) diluted in blocking buffer. Incubate for 1 hour at room temperature.[9]
- Wash the plate with PBST.
- Add a TMB substrate solution and incubate until a color develops.
- Stop the reaction with a stop solution (e.g., 2N H2SO4).



- Read the absorbance at 450 nm. The endpoint titer is defined as the reciprocal of the highest serum dilution that gives an absorbance value above a pre-determined cut-off (e.g., twice the background).
- 3. In Vivo T-Cell Proliferation Assay (CFSE-based):
- Isolate splenocytes from a transgenic mouse expressing a T-cell receptor specific for the antigen of interest (e.g., OT-I or OT-II mice for ovalbumin).
- Label the cells with carboxyfluorescein succinimidyl ester (CFSE) at a concentration of 0.5-5
   μΜ.[6]
- Adoptively transfer the labeled cells into recipient mice.
- The following day, immunize the recipient mice with the LS-antigen nanoparticle vaccine.
- After 3-4 days, harvest the spleens and/or lymph nodes from the recipient mice.
- Prepare a single-cell suspension and stain with fluorescently labeled antibodies against Tcell markers (e.g., CD8, CD4).
- Analyze the CFSE dilution in the antigen-specific T-cell population by flow cytometry. Each
  peak of decreasing fluorescence intensity represents a cell division.[6]

### **Visualizations**





### Click to download full resolution via product page

Caption: Experimental workflow for developing a **lumazine** synthase-based nanoparticle vaccine.





Click to download full resolution via product page



Caption: Proposed signaling pathway for **lumazine** synthase nanoparticle vaccine-induced immunity.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mdpi.com [mdpi.com]
- 2. Second career of a biosynthetic enzyme: Lumazine synthase as a virus-like nanoparticle in vaccine development PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Preclinical Evaluation of a Nanoparticle Vaccine against Respiratory Syncytial Virus Based on the Attachment Protein G PMC [pmc.ncbi.nlm.nih.gov]
- 4. Systemic and Mucosal Humoral Immune Responses to Lumazine Synthase 60-mer Nanoparticle SARS-CoV-2 Vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of lumazine synthase from Bacillus anthracis as a presentation platform for polyvalent antigen display PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lumazine synthase protein cage nanoparticles as antigen delivery nanoplatforms for dendritic cell-based vaccine development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. tandfonline.com [tandfonline.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Lumazine Synthase as a Vaccine Delivery Platform]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b192210#using-lumazine-synthase-as-a-vaccine-delivery-platform]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com